molecular formula C10H10F2OS B14062209 1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one

1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one

Cat. No.: B14062209
M. Wt: 216.25 g/mol
InChI Key: UNVSPWTYMBPAGN-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a difluoromethyl group and a mercapto group attached to a phenyl ring, which is further connected to a propanone moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one typically involves the introduction of the difluoromethyl and mercapto groups onto a phenyl ring, followed by the attachment of the propanone moiety. One common method involves the use of nucleophilic aromatic substitution reactions, where a difluoromethyl group is introduced using difluoromethylating agents under basic conditions. The mercapto group can be introduced via thiolation reactions using thiolating agents such as thiourea or thiols in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thio derivatives

Scientific Research Applications

1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the mercapto group can form covalent bonds with nucleophilic residues in the active site of enzymes. This dual functionality allows the compound to modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Trifluoromethyl)-6-mercaptophenyl)propan-1-one
  • 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one
  • 1-(2-(Difluoromethyl)-6-hydroxyphenyl)propan-1-one

Uniqueness

1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one is unique due to the specific positioning of the difluoromethyl and mercapto groups on the phenyl ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-withdrawing (difluoromethyl) and electron-donating (mercapto) groups can influence the compound’s overall properties, making it a valuable compound for various applications.

Biological Activity

1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one is an organic compound notable for its unique structural features, including a difluoromethyl group and a mercapto group attached to a phenyl ring. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.

The molecular formula of this compound is C10H10F2OSC_{10}H_{10}F_2OS, with a molecular weight of approximately 216.25 g/mol. Its structure allows for significant reactivity due to the presence of both difluoromethyl and mercapto groups, which can influence its interactions in biological systems.

Property Details
Molecular Formula C10H10F2OS
Molecular Weight 216.25 g/mol
Functional Groups Difluoromethyl, Mercapto

The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound may modulate enzyme activities and influence biochemical pathways, particularly those related to inflammation and microbial growth.

Potential Molecular Targets

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors: It could bind to receptors, affecting cellular signaling processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Studies have shown that the compound has potential as an antimicrobial agent, capable of inhibiting the growth of various pathogens.
  • Anti-inflammatory Properties: It may also possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted the compound's biological activities:

  • Antimicrobial Efficacy:
    • In vitro studies demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values were reported as low as 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects:
    • Research has indicated that the compound can reduce inflammation markers in cell cultures, suggesting its potential use in treating inflammatory conditions .
  • Mechanistic Insights:
    • Electrophilic fragment screening revealed that the compound interacts selectively with certain caspases, indicating a potential role in apoptosis modulation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Biological Activity
1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-1-oneC10H10F2OSAntimicrobial, Anti-inflammatory
1-(5-(Difluoromethyl)-2-mercaptophenyl)propan-1-oneC10H10F2OSAntimicrobial, Potential anticancer activity
1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-oneC10H9ClF2OSAntimicrobial properties

Properties

Molecular Formula

C10H10F2OS

Molecular Weight

216.25 g/mol

IUPAC Name

1-[2-(difluoromethyl)-6-sulfanylphenyl]propan-1-one

InChI

InChI=1S/C10H10F2OS/c1-2-7(13)9-6(10(11)12)4-3-5-8(9)14/h3-5,10,14H,2H2,1H3

InChI Key

UNVSPWTYMBPAGN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1S)C(F)F

Origin of Product

United States

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